Product packaging for Mono-Methyl Succinate(Cat. No.:CAS No. 214222-47-6)

Mono-Methyl Succinate

Cat. No.: B8816121
CAS No.: 214222-47-6
M. Wt: 131.11 g/mol
InChI Key: JDRMYOQETPMYQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-Methyl Succinate, also known as Succinic Acid Monomethyl Ester or Methyl Hydrogen Succinate, is a high-purity chemical compound offered for research and development applications. With the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol, it is characterized as a white to almost white crystalline solid . This diester of succinic acid is a valuable bifunctional building block in organic synthesis, serving as an intermediate for the preparation of more complex molecules in fine chemical and pharmaceutical research . Its structure, featuring both an ester and a free carboxylic acid group, allows for selective reactions and further derivatization. Researchers utilize this compound in the development of synthetic methodologies and the exploration of novel chemical entities. Physicochemical properties include a melting point of 55-59°C and a boiling point of 151°C at 20 mmHg . It is soluble in solvents such as methanol . This product is labeled with the signal word "Warning" and hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Safe handling requires wearing protective gloves, eye protection, and face protection. This compound is intended for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7O4- B8816121 Mono-Methyl Succinate CAS No. 214222-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214222-47-6

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

4-methoxy-4-oxobutanoate

InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1

InChI Key

JDRMYOQETPMYQX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCC(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemoenzymatic Production of Mono Methyl Succinate

Chemical Synthesis Routes for Mono-Methyl Succinate (B1194679) and Related Ester Analogues

The chemical synthesis of mono-methyl succinate and its related ester analogues is a cornerstone of industrial organic chemistry, with applications ranging from pharmaceuticals to polymers. google.com Traditional methods often involve the direct esterification of succinic acid or its anhydride (B1165640) with methanol (B129727). chemicalbook.comchemicalbook.com

Esterification Mechanisms and Kinetic Studies for Regioselective Synthesis

The esterification of succinic acid with an alcohol like methanol is a sequential reaction that first produces the monoester (this compound) and then the diester (dimethyl succinate). google.comresearchgate.net Achieving high regioselectivity for the monoester is a significant challenge because the two carboxylic acid groups of succinic acid can be esterified simultaneously, leading to a mixture of products. academie-sciences.fr The reaction is typically catalyzed by an acid, which can be a homogeneous mineral acid like sulfuric acid or a heterogeneous solid acid catalyst. rsc.org

The mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the monoester is formed. The monoester can then undergo a second esterification to form the diester.

Kinetic studies are crucial for understanding the reaction rates and optimizing conditions for the regioselective synthesis of this compound. The reaction kinetics of the reversible esterification of succinic acid with ethanol (B145695) have been studied using a macroporous ion-exchange resin (Amberlyst-15) as a catalyst. researchgate.net The data, obtained at various temperatures and reactant ratios, were fitted to a pseudohomogeneous mole fraction model. researchgate.net It has been demonstrated that the direct esterification of succinic acid often leads to low selectivity and yield of the monoester due to the random esterification of both acid groups. academie-sciences.fr

To circumvent the formation of byproducts, the alcoholysis of succinic anhydride is a widely used alternative for synthesizing mono-menthyl succinate, a related succinate ester. academie-sciences.fr This method offers better reaction efficiency and control. academie-sciences.fr The synthesis of monoethyl succinate has been achieved through the partial esterification of succinic anhydride with ethanol using Amberlyst 15® as a catalyst. researchgate.net

Development of Stereoselective and Asymmetric Synthesis Strategies for Chiral Succinate Esters

The synthesis of chiral succinate esters is of great interest due to their application as building blocks for various potent enzyme inhibitors. google.com Asymmetric synthesis strategies aim to produce a specific stereoisomer of a chiral molecule.

One approach involves the use of chiral auxiliaries. For instance, chiral esters and amides of succinic acid have been synthesized using (1S, 2R, 5R)-menthol and L-(+)-1-phenylethylamine as chiral auxiliaries. researchgate.net These chiral compounds can then be subjected to metalation and subsequent alkylation to generate a new chiral center. researchgate.net Another example is the stereoselective carboxylation of cinnamic acid derivatives substituted with a chiral auxiliary, which yields chiral 2-phenyl succinic ester derivatives. researchgate.net

Catalytic asymmetric hydrogenation is another powerful tool. The asymmetric hydrogenation of 2(E)-alkylidene mono-substituted succinic acid derivatives in the presence of a rhodium complex with a chiral bisphosphine ligand produces the corresponding (R)-succinic acid derivatives with high optical purity and yield. google.com A strategy for the stereoselective synthesis of cyclolignans related to podophyllotoxin (B1678966) involves the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester, which can be prepared from diethyl succinate. uw.edu.plomicsonline.orgdntb.gov.ua

Furthermore, the displacement of an α-trifluoromethanesulfonate group in substituted esters controlled by a chiral oxazolidinone auxiliary provides a method for the asymmetric synthesis of 2,3-disubstituted succinates. acs.org The reaction of ester enolates with copper(II) salts also offers a route to substituted succinate esters. acs.org

Catalytic Systems and Reaction Media Optimization in this compound Synthesis

The choice of catalyst and reaction medium significantly impacts the efficiency, selectivity, and environmental footprint of this compound synthesis.

Catalytic Systems:

A variety of catalysts have been explored for the esterification of succinic acid and its anhydride.

Homogeneous Catalysts: While effective, mineral acids like sulfuric acid pose challenges in terms of separation and corrosion. rsc.org

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of easy separation and reusability. Examples include:

Zeolites: D-Hβ zeolite has shown high conversion (99%) and selectivity (98%) for dimethyl succinate in a microwave-irradiated reactor. researchgate.netnih.gov

Ion-Exchange Resins: Amberlyst-15 has been used for the synthesis of monoethyl succinate and in kinetic studies of succinic acid esterification. researchgate.netresearchgate.net

Metal Oxides: Zinc oxide (ZnO) has been demonstrated as an efficient, low-cost, and environmentally friendly catalyst for the synthesis of dimethyl succinate from succinic anhydride, achieving a 100% yield at 140 °C. acs.org

Immobilized Catalysts: 4-dimethylaminopyridine (B28879) (DMAP) immobilized on nanoscale silicon dioxide has been used for the synthesis of monomenthyl succinate, showing high activity and yield while allowing for easy catalyst recovery. academie-sciences.fr

Ionic Liquids: Various ionic liquids have been shown to effectively catalyze the synthesis of dimethyl succinate, with N-ethyl-pyridine bisulfate ([Epy]HSO4) exhibiting the best performance under optimized conditions. researchgate.net

Reaction Media Optimization:

The reaction medium plays a crucial role in dissolving reactants, influencing reaction equilibrium, and facilitating product separation.

Solvent-Free Systems: Performing the reaction without a solvent can be economically and environmentally advantageous.

Mixed Solvent Systems: A mixed solvent system of cyclohexane/acetone has been found to be effective for the synthesis of monomenthyl succinate using an immobilized DMAP catalyst. academie-sciences.fr

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times, as demonstrated in the esterification of succinic acid with various alcohols using a heterogeneous catalyst. nih.govresearchgate.net

A patented process describes the preparation of succinic acid esters in an aqueous liquid containing a dissolved chloride salt (e.g., magnesium chloride, calcium chloride, or zinc chloride), which has been found to result in high yield and reaction rates. google.com Another patented process details the production of dialkyl succinate in a reaction distillation column where the bio-succinic acid feedstock is passed co-currently with an upflowing alkanol. google.com

Table 1: Comparison of Catalytic Systems for Succinate Ester Synthesis
CatalystSubstrate(s)Product(s)Key Findings/ConditionsReference
D-Hβ ZeoliteSuccinic Acid, MethanolDimethyl Succinate99% conversion, 98% selectivity under microwave irradiation. researchgate.netnih.gov
Amberlyst-15Succinic Anhydride, EthanolMonoethyl SuccinateEffective for partial esterification. researchgate.net
Zinc Oxide (ZnO)Succinic Anhydride, MethanolDimethyl Succinate100% yield at 140 °C for 10 h. acs.org
Immobilized DMAPSuccinic Anhydride, Menthol (B31143)Monomenthyl SuccinateHigh activity and yield (91.78%) in a mixed solvent system. academie-sciences.fr
[Epy]HSO4 (Ionic Liquid)Succinic Acid, MethanolDimethyl Succinate91.83% yield at 70°C for 2 h. researchgate.net

Biocatalytic and Enzymatic Approaches for this compound Biosynthesis

Biocatalytic methods, utilizing enzymes or whole microbial cells, present a green and highly selective alternative to traditional chemical synthesis for producing succinate esters. These approaches often operate under milder conditions and can achieve high chemo-, regio-, and enantioselectivity. researchgate.net

Discovery and Characterization of Enzymes Involved in Succinate Ester Formation and Transformation

Several enzymes, particularly lipases and CoA-transferases, have been identified and characterized for their role in the formation and transformation of succinate esters.

Lipases: Lipases are widely used for esterification reactions due to their stability in organic solvents and broad substrate specificity.

Candida antarctica Lipase (B570770) B (CALB): This lipase, often immobilized as Novozyme 435, is a prominent biocatalyst for the synthesis of various succinate esters. researchgate.netmdpi.com It has been successfully used for the synthesis of diethyl succinate, dioctyl succinate, and dioleoyl succinate. researchgate.net The thermodynamics and kinetics of the esterification of succinic acid with ethanol catalyzed by immobilized CALB have been extensively studied. researchgate.netnih.govresearchgate.net Water content was found to have a significant impact on both enzyme activity and the reaction equilibrium. nih.govresearchgate.net CALB has also been used to catalyze the synthesis of α-tocopherol succinate. mdpi.com

Candida rugosa Lipase (CRL): This lipase has also been employed for the synthesis of α-tocopherol succinate from succinic anhydride and α-tocopherol. mdpi.com

Succinyl-CoA Transferases: These enzymes play a crucial role in cellular metabolism by transferring a coenzyme A (CoA) moiety from succinyl-CoA to an acceptor molecule.

Propionyl-CoA:succinate CoA transferase: The YgfH protein from Escherichia coli has been characterized as this enzyme and is involved in the decarboxylation of succinate to propionate. ebi.ac.uk

Succinyl-CoA:acetate (B1210297) CoA-transferase: Found in Acetobacter aceti, this enzyme is required for growth on acetic acid by converting toxic acetate to acetyl-CoA using succinyl-CoA. ebi.ac.uk

β-Ketoadipate:succinyl-CoA transferase: This enzyme, found in Pseudomonas putida, is involved in the β-ketoadipate pathway. asm.org

Succinyl-CoA:mesaconate CoA-transferase (Mct): This enzyme from Haloarcula hispanica is specific for its physiological substrates, mesaconate and succinyl-CoA, and is part of the methylaspartate cycle. frontiersin.org It can also activate other carboxylic acids like methylsuccinate and itaconate. frontiersin.org

Succinyl-CoA:benzoate CoA transferase: Identified in Geobacter metallireducens, this enzyme provides an energetically less demanding way to activate benzoate. researchgate.net

Other related enzymes include the succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase from rat-liver mitochondria. nih.gov

Microbial Fermentation Strategies for this compound Production in Model Organisms

While direct microbial fermentation for this compound is not widely reported, extensive research has focused on the high-yield production of its precursor, succinic acid, in model organisms like Escherichia coli and Corynebacterium glutamicum. researchgate.netasm.orgnih.govnih.govugent.beuga.edunih.govup.ac.zaresearchgate.net The produced succinic acid can then be purified from the fermentation broth and chemically or enzymatically esterified to this compound. google.com

Metabolic Engineering for Succinic Acid Production:

Significant efforts in metabolic engineering have been directed at optimizing microbial strains for enhanced succinic acid production. Key strategies include:

Blocking competing pathways: Deleting genes responsible for the synthesis of by-products like lactate (B86563), ethanol, and acetate to redirect carbon flux towards succinate. researchgate.net

Overexpressing key enzymes: Increasing the expression of enzymes in the succinate production pathway, such as pyruvate (B1213749) carboxylase or PEP carboxylase, to pull more carbon into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Utilizing different carbon sources: Engineering strains to utilize alternative and cheaper feedstocks like glycerol (B35011) and lignocellulosic biomass (containing glucose and xylose) for succinate production. researchgate.netnih.govnih.govfrontiersin.org

Optimizing fermentation conditions: Adjusting parameters like pH, temperature, and CO2 supply to maximize succinate yield and productivity. nih.gov

For example, engineered E. coli strains have achieved high succinate titers and yields from various carbon sources. researchgate.netnih.gov One study reported producing up to 107.0 g/L of succinate from mixed sugars in a fed-batch fermentation. nih.gov Similarly, Corynebacterium glutamicum has been engineered for anaerobic production of succinate from glucose and formate (B1220265), reaching a concentration of 1.13 M. asm.org

Downstream Processing:

A crucial step is the separation and purification of succinic acid from the fermentation broth, which contains various other organic acids and salts. nih.govgoogle.com Methods like crystallization and chromatography are employed for this purpose. nih.govgoogle.com Once purified, the succinic acid can be used as a substrate for the synthesis of this compound.

Table 2: Engineered Microbial Strains for Succinic Acid Production
OrganismEngineering StrategyCarbon SourceSuccinate Titer/YieldReference
Escherichia coliBlocked lactate, ethanol, acetate pathways; expressed pyruvate carboxylaseGlycerol0.69 g/g glycerol researchgate.net
Escherichia coliIntegrated succinate production modules into chromosome; enhanced glucose utilizationWoody hydrolysate (mixed sugars)107.0 g/L nih.gov
Corynebacterium glutamicumEngineered for anaerobic growth; used formate as additional reductantGlucose, Formate1.13 M asm.org
Actinobacillus succinogenesOptimized fermentation conditions (pH, CO2 pressure)Glucose51.6 g/L, 75.8% yield nih.gov
Saccharomyces cerevisiaeModified succinate production pathway; deleted GPD1Glucose9.98 g/L, 0.32 mol/mol glucose researchgate.net
Metabolic Engineering and Genetic Modification of Producer Strains

The biotechnological production of succinate, the direct precursor for this compound, relies heavily on the metabolic engineering of microbial hosts, with Escherichia coli being a primary subject of research. asm.orgnih.gov The core strategy involves redirecting carbon flow from central metabolism towards succinate by eliminating competing fermentation pathways and enhancing the key enzymatic steps in the desired route. asm.orgnih.gov Wild-type E. coli produces succinate as a minor byproduct of its mixed-acid fermentation. asm.org To increase yields, researchers have systematically modified its genetic makeup.

A foundational step in this engineering process is the deletion of genes that divert carbon and reducing equivalents (NADH) to other fermentation products. asm.org Key gene knockouts typically include ldhA (lactate dehydrogenase), which prevents the conversion of pyruvate to lactate, and pflB (pyruvate formate-lyase), which blocks the pathway to formate and ethanol. researchgate.netsjtu.edu.cn The removal of additional pathways, such as those for acetate production (ackA) and ethanol production (adhE), further funnels metabolic intermediates towards succinate synthesis. sjtu.edu.cncapes.gov.br

With competing pathways blocked, the next step is to enhance the carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate, a critical node in succinate production. nih.gov While E. coli naturally uses the enzyme PEP carboxylase (ppc), metabolic evolution studies have revealed that activating the normally gluconeogenic and energy-conserving enzyme PEP carboxykinase (pck) is more efficient for succinate production. asm.orgnih.gov This shift increases the ATP yield of the pathway. nih.gov Furthermore, engineering the glucose uptake mechanism is crucial. asm.org Inactivating the native phosphoenolpyruvate-dependent phosphotransferase system (PTS) by deleting genes like ptsI or ptsG conserves the pool of PEP, making it more available for carboxylation. asm.orgsjtu.edu.cnfrontiersin.org To compensate for the loss of the primary glucose transport system, alternative transporters like galactose permease (galP) and glucokinase (glk) are often upregulated. asm.orgnih.gov

Further advanced strategies focus on improving the supply of reducing equivalents (NADH), which are essential for the reduction of fumarate (B1241708) to succinate. sjtu.edu.cn Metabolic evolution has led to the activation of the pyruvate dehydrogenase (PDH) complex under anaerobic conditions through mutations in the lpdA gene, providing an additional source of NADH. sjtu.edu.cn Simultaneously, activating the pentose (B10789219) phosphate (B84403) pathway and transhydrogenase systems can generate more NADPH, which is then converted to the NADH required for succinate synthesis. sjtu.edu.cn The combination of these genetic modifications transforms E. coli from a mixed-acid fermenter into a specialized biocatalyst for high-yield succinate production. asm.orgsjtu.edu.cn

Table 1: Key Genetic Modifications in E. coli for Enhanced Succinate Production

Gene Target Modification Rationale Observed Effect Citations
ldhA, pflB Deletion Eliminate competing pathways for lactate and formate/ethanol production to redirect carbon flux. Increased succinate yield by channeling pyruvate towards the succinate pathway. researchgate.netsjtu.edu.cn
ptsI, ptsG Deletion/Inactivation Conserve phosphoenolpyruvate (PEP) by inactivating the primary glucose uptake system. Increased PEP pool available for carboxylation; requires alternative glucose transporters. asm.orgsjtu.edu.cnnih.gov
pck Overexpression/Activation Increase carboxylation efficiency and ATP yield compared to the native PPC enzyme. Fivefold increase in succinate yield when combined with PTS inactivation. asm.orgresearchgate.netnih.gov
ackA Deletion Eliminate acetate as a major byproduct. Prevents carbon loss to acetate, further improving succinate titer. sjtu.edu.cncapes.gov.br
Bioprocess Design and Optimization for Enhanced Biosynthesis Yields (Academic Scale)

The composition of the fermentation medium is a key variable. While complex media containing yeast extract can support robust growth, the development of processes using defined mineral salts medium is a significant goal for industrial scalability and cost reduction. asm.orgresearchgate.net Control of pH is paramount during the fermentation, as the accumulation of acidic products like succinate can inhibit cell metabolism and growth. frontiersin.org Typically, a neutralizing agent such as sodium hydroxide (B78521) or magnesium carbonate is added to maintain the pH in a favorable range, often around 6.5-7.4. nih.govnih.gov The choice of neutralizing agent results in the production of a succinate salt (e.g., disodium (B8443419) succinate) in the fermentation broth. acs.org

Another critical factor is the management of the gas environment. During the anaerobic production phase, providing a CO2-rich atmosphere is essential, as CO2 is a co-substrate that is fixed during the carboxylation of PEP or pyruvate. nih.gov Fermentations are often sparged with CO2 or a H2-CO2 mix to ensure its availability and drive the metabolic flux towards succinate. nih.gov Through the careful optimization of these parameters—including fermentation mode (batch, fed-batch), aeration strategy, pH control, and media formulation—researchers have achieved significant succinate production metrics at the laboratory scale. nih.govfrontiersin.org

Table 2: Examples of Optimized Bioprocesses for Succinate Production

Producer Strain Fermentation Type Key Conditions Succinate Titer (g/L) Yield (g/g or mol/mol) Productivity (g/L/h) Citations
Actinobacillus succinogenes B1 Batch Medium: SFS + Yeast Extract; pH control 45.4 0.77 g/g 0.96 nih.gov
E. coli Suc-T110 (engineered) Batch Mineral salts medium, anaerobic ~37 (280 mM) 1.12 mol/mol Not Reported sjtu.edu.cn
E. coli (engineered) Fed-batch (dual-phase) Aerobic growth phase followed by anaerobic production with CO2 sparging. ~83 0.96 g/g 1.21 nih.gov

Chemoenzymatic Hybrid Methodologies in this compound Synthesis Research

The production of this compound itself is typically achieved through a subsequent esterification step, often employing a chemoenzymatic hybrid approach that combines the strengths of biological production and enzymatic catalysis. This strategy leverages the highly efficient, renewable production of succinic acid via fermentation (as described above) and the high specificity and mild reaction conditions of enzymatic catalysts to synthesize the target mono-ester. mdpi.com

The core of this methodology is the enzymatic esterification of bio-succinic acid with methanol. Lipases are the most commonly used enzymes for this transformation due to their ability to function in non-aqueous environments and catalyze esterification reactions. mdpi.com Specifically, immobilized lipases, such as Candida antarctica lipase B (CalB), are favored because they offer enhanced stability and allow for easier separation from the reaction mixture and potential for reuse, which is crucial for developing cost-effective processes. mdpi.comresearchgate.net

Research in this area has explored various reaction systems. The direct esterification of succinic acid with methanol can be catalyzed by an immobilized lipase. mdpi.com Alternatively, a trans-esterification route can be employed, starting from dimethyl succinate (produced chemically) and reacting it with an alcohol in the presence of a lipase. mdpi.com Advanced process designs have focused on implementing these chemoenzymatic reactions in continuous flow reactors. mdpi.comresearchgate.net Flow systems offer significant advantages, including precise control over reaction parameters (temperature, residence time), enhanced reaction rates, and the potential for process automation and integration, leading to higher productivity compared to traditional batch reactors. mdpi.com For instance, the continuous trans-esterification of dimethyl succinate has been successfully demonstrated using lipase CalB, achieving significant yields in short residence times. mdpi.com This hybrid approach, which couples sustainable bio-production of the acid precursor with clean, efficient enzymatic esterification, represents a promising route for the advanced synthesis of this compound. mdpi.commdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Context
This compound C5H8O4 Target product of synthesis. google.comthermofisher.com
Succinic Acid C4H6O4 Primary precursor, produced by fermentation. asm.orgnih.gov
Succinate C4H4O4^2- Anion of succinic acid, the form produced in neutral pH fermentation.
Methanol CH4O Reactant for esterification. google.com
Glucose C6H12O6 Primary carbon source for fermentation. asm.orgresearchgate.net
Phosphoenolpyruvate (PEP) C3H5O6P Key metabolic intermediate in glycolysis. nih.gov
Pyruvate C3H4O3 Central metabolic intermediate. sjtu.edu.cn
Lactate C3H6O3 Fermentation byproduct. asm.org
Formate CH2O2 Fermentation byproduct. researchgate.net
Ethanol C2H6O Fermentation byproduct. asm.org
Acetate C2H4O2 Fermentation byproduct. capes.gov.br
NADH C21H29N7O14P2 Essential reducing equivalent (cofactor). sjtu.edu.cn
ATP C10H16N5O13P3 Cellular energy currency. nih.gov
Carbon Dioxide (CO2) CO2 Co-substrate for carboxylation reactions. nih.gov
Dimethyl Succinate C6H10O4 Starting material for trans-esterification. mdpi.com
Succinic Anhydride C4H4O3 Chemical precursor for esterification. google.com
Galactose C6H12O6 Sugar, related to alternative transport systems. nih.gov

Advanced Analytical Methodologies for Structural and Quantitative Analysis of Mono Methyl Succinate

Chromatographic Techniques for Separation and Quantification of Mono-Methyl Succinate (B1194679) in Complex Mixtures

Chromatographic methods are fundamental for separating mono-methyl succinate from complex sample constituents prior to its quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Diverse Sample Matrices

Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to enhance volatility. Research has demonstrated its utility in identifying the compound in various extracts and reaction products. For instance, GC-MS has been successfully used for the qualitative and semi-quantitative analysis of the pyrolysis products of related compounds like monomenthyl succinate. researchgate.net In the analysis of natural products, such as mint extracts, a method involving preliminary esterification with diazomethane (B1218177) was developed to facilitate the identification of monomenthyl succinate by GC-MS. nih.gov

The purity of this compound is also routinely assessed by gas chromatography, with suppliers often providing a minimum purity percentage determined by GC analysis. tcichemicals.comtcichemicals.com In a study on pickled and dried mustard, GC-MS was used to analyze an ethyl acetate (B1210297) fraction, successfully identifying this compound as one of the components. researchgate.net

A general GC-MS methodology can be described, although specific parameters are often optimized based on the sample matrix and analytical goals.

Table 1: Representative GC-MS Method Parameters for Analysis of Organic Acids and Esters

ParameterSpecification
Column Type Poly(35% diphenyl/65% dimethyl siloxane) (e.g., SPB-35) or 5% diphenyl/95% dimethyl polysiloxane (e.g., Rtx-5)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25-0.5 µm film thickness rsc.org
Carrier Gas Helium derpharmachemica.com
Temperature Program Example: 50°C initial, ramp at 15°C/min to 300°C, hold for 10 min rsc.org
Ionization Mode Electron Ionization (EI) at 70 eV hmdb.ca
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Note: This table represents a general method; specific applications may require different conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Trace Analysis and Isomer Differentiation

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and specificity for the analysis of non-volatile compounds like this compound in their native form, making it ideal for trace analysis in complex biological and food matrices.

LC-MS/MS has been instrumental in identifying monomenthyl succinate in natural sources such as Lycium barbarum (goji berry) and Mentha piperita (peppermint). researchgate.netnih.gov These identifications rely on the precise correlation of chromatographic retention times and mass spectrometric data of the analyte in the extract with those of an authentic standard, achieving a high degree of confidence. researchgate.netnih.gov The technique has also been used to confirm the natural occurrence of monomenthyl succinate in mint leaves, ruling out the possibility of it being an artifact of the extraction process. nih.govsigmaaldrich.com Furthermore, the progress of synthesis reactions to produce menthol (B31143) derivatives like monomenthyl succinate has been monitored using high-performance liquid chromatography-mass spectrometry (HPLC-MS). academie-sciences.fr

Table 2: LC-MS/MS Parameters for the Identification of Menthyl Esters in Natural Extracts

ParameterSpecification
Chromatography High-Performance Liquid Chromatography (HPLC)
Ionization Source Electrospray Ionization (ESI) nih.govnih.gov
Mass Analyzer Tandem Mass Spectrometry (MS/MS) nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity nih.gov
Key Application Identification based on correlation of retention time and mass data with authentic standards researchgate.netnih.gov

Spectroscopic Methodologies for Conformational and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its chemical bonds, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. For example, the compound was identified as an antifungal agent from Bacillus velezensis AR1 culture supernatant through the analysis of ¹H and ¹³C NMR spectra, along with heteronuclear multiple bond correlation (HMBC) data. researchgate.net Detailed spectral assignments for this compound have been reported, providing a reference for its identification. chemicalbook.com

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusChemical Shift (ppm)Multiplicity / AssignmentSource
¹H NMR 3.71s, 3H, -OCH₃ chemicalbook.com
2.71dd, 1H, -C(O)CH ₂C- chemicalbook.com
2.69dd, 1H, -C(O)CH ₂C- chemicalbook.com
2.65dd, 1H, -CCH₂C(O)OH chemicalbook.com
2.63dd, 1H, -CCH₂C(O)OH chemicalbook.com
¹³C NMR 178.751C, -C OOH chemicalbook.com
173.041C, -C OOMe chemicalbook.com
52.401C, -OC H₃ chemicalbook.com
29.331C, -C H₂- chemicalbook.com
29.021C, -C H₂- chemicalbook.com

Solvent: CDCl₃. chemicalbook.com s = singlet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The IR spectrum of this compound is often used as a quality control parameter to confirm its identity, with specifications requiring the spectrum to conform to that of a reference standard. thermofisher.comavantorsciences.com Spectral databases like PubChem and SpectraBase provide access to reference FTIR and Raman spectra for this compound, which are crucial for its characterization. nih.govspectrabase.com The key vibrational bands include strong absorptions corresponding to the C=O stretching of the carboxylic acid and ester groups, as well as O-H stretching of the acid.

Development of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for GC analysis or increased ionization efficiency for MS detection.

For GC-MS analysis, where volatility is paramount, alkylation is a common strategy. The carboxylic acid group of this compound can be esterified, for instance, using diazomethane, to produce a more volatile diester derivative suitable for GC-MS analysis. nih.gov Alternative alkylation protocols using reagents like methyl chloroformate (MCF) have also been developed for the simultaneous analysis of various organic acids. nih.gov This contrasts with silylation methods, which use reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

In the context of LC-MS, derivatization can significantly enhance sensitivity. A notable development is the use of 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatization reagent for carboxylic acids. nih.govresearchgate.net This strategy involves activating the carboxylic acid group with a coupling agent like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC), followed by reaction with 4-BNMA. researchgate.net This derivatization offers several advantages:

It facilitates detection via positive mode electrospray ionization (ESI-MS/MS), which is often more sensitive than negative mode for small acids. nih.gov

The incorporated bromine atom provides a distinct isotopic pattern, which aids in the clear identification of derivatized species. nih.govresearchgate.net

It improves selectivity in reversed-phase liquid chromatography. researchgate.net

Optimization of this derivatization reaction for succinate has been performed, considering factors like reagent concentration, reaction time, and temperature to ensure complete derivatization and achieve low detection limits. nih.govresearchgate.net

Pyrolysis-Based Analytical Techniques for Investigating Thermochemical Transformations of Succinate Esters

Pyrolysis-based analytical techniques are powerful tools for the chemical characterization of complex organic materials, including polymers and esters that are not readily amenable to direct analysis. plymouth.ac.uk Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a principal method in this category, providing detailed insight into the composition and thermal degradation pathways of succinate esters by breaking down their macromolecular structures into smaller, volatile fragments that can be identified. plymouth.ac.ukacs.org This technique is particularly effective for detecting chemical components in polymeric materials and tracking minute structural changes without complex sample preparation. plymouth.ac.uk

The fundamental principle of Py-GC-MS involves the rapid heating of a sample in an inert atmosphere, which causes thermal fragmentation (pyrolysis). acs.org The resulting smaller molecules, known as pyrolysates, are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS). scirp.org This method allows for the analysis of non-volatile compounds by converting them into a series of identifiable volatile products, offering a chemical fingerprint of the original material. scirp.org

When applied to materials containing succinate esters, Py-GC-MS reveals how these compounds behave at elevated temperatures. Studies on resinites, which are natural polymers, show that succinic acid often acts as a cross-linking agent through esterification. acs.org During pyrolysis, these ester linkages tend to fragment, releasing the constituent molecules. acs.org For instance, the analysis of certain resinites did not identify intact dicommunyl succinate diesters; instead, the pyrolysis yielded separate communol pyrolysates and succinic acid, indicating the cleavage of the ester bonds under the analytical conditions. acs.org

In some analyses, mono-esters like this compound (also referred to as methyl hydrogen succinate) have been identified as pyrolysis products. core.ac.uk The investigation of polymaleic acid, for example, identified methyl hydrogen succinate as a major pyrolysis product. core.ac.uk The specific products and their relative abundances depend significantly on the pyrolysis conditions, such as temperature, heating rate, and the presence of other substances. researchgate.netmdpi.com Research has shown that pyrolysis of various esters at temperatures ranging from 300°C to 400°C results in the formation of numerous smaller aromatic and ester compounds. researchgate.net

To enhance the analysis of certain labile compounds, derivatization techniques are often coupled with pyrolysis. Thermally-assisted hydrolysis and methylation (THM-Py-GC/MS) is one such method used to improve the detection of molecules like succinic acid. morana-rtd.com This process converts hydroxyl groups of carboxylic acids into their more stable methyl ester counterparts, facilitating more reliable identification. morana-rtd.com Another approach involves in-situ derivatization with agents like hexamethyldisilazane (B44280), which converts polar functional groups into more volatile trimethylsilyl (B98337) derivatives. acs.org This was used to provide the first molecular evidence of succinic acid cross-linking in certain natural polymers by identifying polylabdanoid alcohol pyrolysates esterified to trimethylsilylated succinic acid. acs.org

The table below summarizes typical pyrolysis products identified in studies involving succinate-containing materials.

Original MaterialPyrolysis TechniqueKey Succinate-Related Pyrolysis Products IdentifiedReference
Class Ia and Id Resinite (Amber)Py-GC-MS with in situ hexamethyldisilazane derivatizationCommunol/Ozol pyrolysates, Succinic acid (as a trimethylsilyl ester), Polylabdanoid alcohol pyrolysates esterified to trimethylsilylated succinic acid acs.org
Polybutylene succinate (PBS)Py-GC-MSDi(3-butenyl) ester of succinic acid, 3-butenyl-4-hydroxybutyl succinate plymouth.ac.uk
Polymaleic AcidPy-GC-MSMethyl hydrogen succinate core.ac.uk
Archaeological AmberTHM-Py-GC/MSSuccinic acid (as methyl ester) morana-rtd.com

The operating parameters for Py-GC-MS analysis can vary significantly depending on the specific analytical goals. The table below outlines typical experimental conditions reported in the literature for the pyrolysis of complex organic materials.

ParameterTypical Value/RangeReference
Pyrolysis Temperature300°C - 700°C researchgate.netmorana-rtd.com
Heating Rate5°C/min to 20°C/min (slow pyrolysis) or rapid (e.g., 12°C/s) scirp.orgmdpi.com
GC Column TypeDB-5MS, ZB WAX, Rtx-5MS (nonpolar to polar phases) scirp.orgmdpi.commorana-rtd.com
GC Oven ProgramInitial temp 40°C, ramped to 310-320°C mdpi.commorana-rtd.com
Mass Spectrometer ModeElectron Ionization (EI) at 70 eV plymouth.ac.uk

Metabolic and Biochemical Roles of Mono Methyl Succinate in Model Biological Systems

Mono-Methyl Succinate (B1194679) as an Intermediate in Central Carbon Metabolism

Mono-methyl succinate, as a cell-permeable form of succinate, plays a significant role as an intermediate in central carbon metabolism. nih.govdiabetesjournals.org Its ability to be hydrolyzed intracellularly to succinate allows it to directly enter and influence key metabolic pathways. diabetesjournals.org

Integration with the Tricarboxylic Acid (TCA) Cycle and Associated Anaplerotic Pathways

Once hydrolyzed to succinate, this compound directly integrates into the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Succinate is a key intermediate in this cycle, being oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). wikipedia.org This reaction is a critical step in the cycle's progression, linking the metabolism of carbohydrates, fats, and proteins.

The introduction of succinate from this compound can also serve anaplerotic roles, replenishing TCA cycle intermediates that may have been diverted for biosynthetic purposes. physiology.orgbritannica.com For instance, in certain cellular contexts, the succinate provided can be converted to malate (B86768), which can then be used to generate pyruvate (B1213749), feeding back into the cycle. physiology.org This replenishment is crucial for maintaining the integrity and function of the TCA cycle, especially under conditions of high metabolic demand. nih.gov However, the specific anaplerotic pathways and their activities can differ between species and cell types. For example, the ability to form pyruvate from succinate-derived malate is present in rat β-cells but absent in mouse β-cells due to the lack of the necessary malic enzyme. physiology.org

Role in Energy Metabolism and ATP Production in Cellular Models

As an intermediate of the TCA cycle, succinate derived from this compound is a key substrate for mitochondrial respiration and ATP production. biorxiv.org The oxidation of succinate to fumarate by succinate dehydrogenase (Complex II of the electron transport chain) donates electrons to the respiratory chain, driving the generation of a proton motive force that is utilized by ATP synthase to produce ATP. biorxiv.org

Studies in various cellular models, such as pancreatic islets, have demonstrated that this compound can stimulate insulin (B600854) secretion, a process that is highly dependent on an increase in the ATP/ADP ratio. nih.govbiologists.com This suggests that the metabolism of this compound effectively couples to oxidative phosphorylation to increase cellular energy levels. nih.gov However, the efficiency of this process and its downstream effects can be nuanced. For instance, while this compound can induce mitochondrial hyperpolarization and increase the ATP-to-ADP ratio, the dynamics and magnitude of these changes can differ from those induced by other substrates like glucose. biologists.com

Interestingly, at high concentrations, succinate has been observed to uncouple mitochondrial respiration from ATP synthesis, a phenomenon that appears to be independent of known uncoupling mechanisms. biorxiv.org This suggests a complex, concentration-dependent role for succinate in modulating mitochondrial energy metabolism. Furthermore, some studies have indicated that under certain conditions, the protective effects of succinate derivatives are not directly correlated with cellular ATP levels, suggesting that other mechanisms beyond simple energy supplementation are at play. nih.gov

Enzymatic Transformations and Biotransformations Involving this compound and its Parent Acid

The metabolic fate of this compound and its parent acid, succinate, is governed by the activity of several key enzymes. These enzymatic transformations are central to its integration into and regulation of cellular metabolism.

Succinate Dehydrogenase and Succinyl-CoA Synthetase Activities in Metabolic Regulation

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the TCA cycle and the electron transport chain. scbt.com It catalyzes the oxidation of succinate to fumarate. wikipedia.org The activity of SDH is a key regulatory point in succinate metabolism. Inhibition of SDH can lead to an accumulation of succinate, which has been shown to have profound effects on cellular signaling and metabolism. nih.govnih.gov For instance, malonate, a competitive inhibitor of SDH, has been used experimentally to study the effects of succinate accumulation. diabetesjournals.org

Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP to GTP or ADP to ATP. This reaction is the only substrate-level phosphorylation step in the TCA cycle. The reverse reaction, the conversion of succinate to succinyl-CoA, is important for various metabolic pathways, including heme biosynthesis and ketone body activation. nih.gov In the context of this compound metabolism, the conversion of succinate to succinyl-CoA can be a crucial step. For example, in pancreatic islets, the efficient conversion of succinate to succinyl-CoA is thought to be a key factor in its metabolic signaling. diabetesjournals.orgebi.ac.uk The activity of SCS can therefore influence the downstream fate of succinate derived from this compound. researchgate.net

Esterase and Methyltransferase Activities Modulating this compound Levels

The initial and essential step in the metabolism of this compound is its hydrolysis to succinate and methanol (B129727). This reaction is catalyzed by intracellular esterases, such as carboxylesterases. nih.govnih.gov The activity of these esterases is critical for releasing succinate into the cell where it can then participate in metabolic pathways. nih.gov The rate of hydrolysis can influence the efficacy of this compound as a metabolic substrate. For example, the rapid hydrolysis of certain malonate ester prodrugs by esterases leads to a more potent inhibition of SDH. nih.gov The presence and activity of esterases can vary between different tissues and cell types, which may account for some of the observed differences in the metabolic effects of this compound. physiology.orgnih.gov

Methyltransferase enzymes, on the other hand, are involved in the addition of a methyl group to a substrate. While not directly acting on this compound itself, the broader context of cellular methylation processes is relevant. For instance, histone methyltransferases play a crucial role in epigenetic regulation, and their activity can be influenced by the levels of metabolic intermediates. aginganddisease.org Some methyltransferases can act on TCA cycle intermediates, such as the trans-aconitate methyltransferase in yeast, which can also methylate citrate (B86180) and isocitrate, albeit with lower efficiency. ucla.eduuniprot.org The balance between esterase and methyltransferase activities can thus play a role in modulating the levels and effects of various metabolic intermediates within the cell.

This compound in Cellular Regulation and Signaling Pathways (Non-Clinical Models)

Beyond its role in central metabolism, this compound and its metabolic product, succinate, act as important signaling molecules in various cellular processes. wikipedia.org This signaling can occur through both intracellular and extracellular mechanisms. frontiersin.orgmdpi.com

Upon entering the cell and being converted to succinate, it can influence signaling pathways by modulating the activity of certain enzymes. A key mechanism is the inhibition of 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). mdpi.com Inhibition of PHDs leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that regulates the expression of genes involved in inflammation and other cellular responses. frontiersin.orgdovepress.com This succinate-mediated stabilization of HIF-1α can occur even under normoxic conditions.

Accumulated succinate can also promote the production of mitochondrial reactive oxygen species (ROS) through reverse electron transport at complex I. frontiersin.org This increase in ROS can further contribute to the stabilization of HIF-1α and activate other signaling cascades. frontiersin.org

Extracellularly, succinate can act as a signaling molecule by binding to a specific G-protein coupled receptor, GPR91 (also known as SUCNR1). wikipedia.orgdovepress.com This receptor is expressed on the surface of various cell types, including immune cells. wikipedia.org Activation of GPR91 by succinate can trigger downstream signaling pathways, such as those involving extracellular signal-regulated kinase (ERK) 1/2 and signal transducer and activator of transcription 3 (STAT3), leading to cellular responses like the expression of vascular endothelial growth factor (VEGF). dovepress.com In immune cells, succinate signaling through GPR91 can act as a chemoattractant and modulate inflammatory responses. wikipedia.orgmdpi.com

In specific cellular models, such as pancreatic islets, this compound has been shown to be a potent activator of phosphoinositide hydrolysis, leading to the generation of second messengers like inositol (B14025) phosphates. oup.comnih.gov This activation appears to contribute to its ability to stimulate insulin secretion and can prime the cells for subsequent stimulation by other secretagogues. nih.gov This effect is thought to be linked to the activation of protein kinase C. nih.gov

Modulation of Enzyme Activities and Gene Expression by Succinate and its Esters

The intracellular accumulation of succinate, facilitated by esters like this compound, exerts significant influence over a class of enzymes known as α-ketoglutarate-dependent dioxygenases. mdpi.comnih.gov By competitively inhibiting these enzymes, succinate can profoundly alter the epigenetic landscape and modulate gene expression. wikipedia.orgnih.gov

Key enzymatic and gene expression effects include:

Inhibition of Prolyl Hydroxylases (PHDs): Elevated succinate levels inhibit PHDs, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.comnih.gov This stabilization promotes the transcription of genes involved in processes like angiogenesis and inflammation. mdpi.com

Inhibition of Histone and DNA Demethylases: Succinate inhibits the activity of JmjC domain-containing histone demethylases (KDMs) and Ten-Eleven Translocation (TET) DNA demethylases. nih.govfrontiersin.org This inhibition can lead to a state of hypermethylation, altering chromatin structure and silencing gene expression, a mechanism implicated in tumorigenesis. wikipedia.orgnih.govfrontiersin.org For instance, treating murine melanoma cells with this compound was shown to increase cell surface expression of MHC-I, an effect linked to the inhibition of KDM5 demethylases and a subsequent increase in H3K4me3 histone methylation. nih.gov

Stimulation of Proinsulin Biosynthesis: In rat pancreatic islets, this compound was found to specifically enhance glucose-stimulated proinsulin biosynthesis at the translational level, an effect mimicked by inhibiting succinate dehydrogenase. diabetesjournals.org This suggests that the increase in intracellular succinate, rather than its downstream metabolism, acts as a specific coupling signal for this process. diabetesjournals.org

Activation of Protein Kinase C (PKC): In studies on rat islets, the insulin-secreting effect of this compound was linked to the activation of Protein Kinase C. nih.govoup.comebi.ac.uk

Table 1: Modulation of Enzyme Activity and Gene Expression by Succinate and its Esters

Target Enzyme/Process Modulator Effect Model System Outcome Citations
Prolyl Hydroxylases (PHDs) Succinate Inhibition Mammalian Cells Stabilization of HIF-1α haematologica.orgmdpi.comnih.gov
Histone Demethylases (KDMs) Succinate Inhibition Mammalian Cells Increased histone methylation, altered gene expression nih.govnih.govfrontiersin.org
DNA Demethylases (TETs) Succinate Inhibition Mammalian Cells DNA hypermethylation mdpi.comnih.gov
Proinsulin Biosynthesis This compound Stimulation Rat Pancreatic Islets Increased proinsulin translation diabetesjournals.org
Protein Kinase C (PKC) This compound Activation Rat Pancreatic Islets Contribution to insulin secretion nih.govoup.com
Succinate Dehydrogenase (SDH) Malonic Acid Methyl Ester Inhibition Rat Pancreatic Islets Increased proinsulin biosynthesis diabetesjournals.org

Interactions with Metabolic Sensors and Receptors in Model Organisms

Succinate and its esters interact with both extracellular and intracellular sensors to mediate their effects. The cell-permeable nature of this compound makes it an effective tool for studying the roles of intracellular succinate, while extracellular succinate interacts with a specific G protein-coupled receptor. scite.ai

Extracellular Receptor (SUCNR1/GPR91): Extracellular succinate acts as a ligand for the Succinate Receptor 1 (SUCNR1), also known as GPR91. wikipedia.orgfrontiersin.org This receptor is expressed in a variety of tissues, including the liver, retina, and on immune cells. wikipedia.orgcam.ac.uk Activation of SUCNR1 by succinate can trigger signaling cascades through G-proteins (Gq and Gi), leading to increased intracellular calcium and activation of pathways like ERK1/2. mdpi.com The downstream effects are highly context-dependent, mediating processes from retinal neovascularization to the modulation of inflammatory responses in macrophages. wikipedia.orgfrontiersin.org

Intracellular Sensors (Dioxygenases): Intracellularly, the primary "sensors" for succinate are the α-ketoglutarate-dependent dioxygenases, including PHDs and histone demethylases. wikipedia.orgnih.gov Succinate accumulation, resulting from metabolic shifts or experimental administration of this compound, leads to the competitive inhibition of these enzymes. mdpi.comfrontiersin.org This mechanism directly links the metabolic state of the cell (i.e., the succinate/α-ketoglutarate ratio) to the regulation of gene expression and cellular responses like the pseudohypoxic state. nih.govhaematologica.org

Table 2: Interactions of Succinate with Metabolic Sensors and Receptors

Sensor/Receptor Ligand Location Signaling Pathway/Mechanism Functional Outcome Citations
SUCNR1 (GPR91) Succinate Extracellular Gq/Gi protein coupling, ↑ Ca²⁺, ↓ cAMP, ERK1/2 activation Inflammation, angiogenesis, tissue homeostasis wikipedia.orgmdpi.comfrontiersin.orgwikipedia.org
Prolyl Hydroxylases (PHDs) Succinate Intracellular Competitive Inhibition HIF-1α stabilization, pseudohypoxia haematologica.orgmdpi.comnih.gov
JmjC Histone Demethylases Succinate Intracellular Competitive Inhibition Epigenetic modification (hypermethylation) nih.govfrontiersin.org
TET DNA Demethylases Succinate Intracellular Competitive Inhibition Epigenetic modification (hypermethylation) mdpi.comnih.gov

Comparative Biochemical Analysis of this compound Metabolism Across Diverse Biological Kingdoms

The metabolism of this compound and related succinate esters varies significantly across different organisms and even between different cell types within the same organism. This diversity reflects the distinct metabolic networks and enzymatic machinery present in each biological system.

Microbial Metabolism of this compound

While not a common natural substrate, some microbes can adapt to use this compound as a carbon source. Laboratory evolution experiments with Escherichia coli have shown that the bacterium can acquire the ability to grow on this compound as its sole carbon and energy source. researchgate.netd-nb.info This adaptation is frequently linked to regulatory mutations in the promoter region of the ybfF gene. researchgate.net The ybfF gene is thought to encode an esterase, and mutations that increase its expression would enhance the hydrolysis of this compound into succinate and methanol, allowing the products to enter central metabolism. researchgate.netd-nb.info This demonstrates the inherent metabolic plasticity of microorganisms in adapting to novel, human-made chemical environments. Furthermore, the formation of succinate derivatives is a known strategy in some anaerobic bacteria for the metabolism of other compounds, such as hydrocarbons. frontiersin.org

Plant Metabolic Pathways Involving Succinate Esters

This compound has been identified in plant species such as Pisum sativum (pea) and Oxalis pes-caprae. nih.gov While specific metabolic pathways for this compound are not extensively detailed, plants possess the necessary biochemical framework to process such molecules. Succinate is a central intermediate in both the TCA cycle and the glyoxylate (B1226380) cycle, the latter of which is crucial for plants and some microbes to synthesize carbohydrates from fats or acetate (B1210297). wikipedia.org The presence of esterified compounds, such as acylated monolignols in lignin (B12514952) biosynthesis, indicates that ester formation and hydrolysis are common biochemical reactions in plants. researchgate.net Therefore, it is plausible that plants metabolize this compound via non-specific esterases, releasing succinate to be utilized in core metabolic pathways.

In Vitro and Ex Vivo Mammalian Cellular Metabolism of this compound

In mammalian systems, the metabolism of this compound is highly tissue-specific and is primarily studied as a method to introduce succinate into cells for experimental purposes. scite.ai

Pancreatic Islets: In isolated rat pancreatic islets, this compound is readily metabolized and acts as a potent insulin secretagogue. nih.govebi.ac.uk It is hydrolyzed intracellularly to succinate, which then enters the TCA cycle to be further metabolized, leading to an increase in metabolic signaling for insulin release. scite.ai In stark contrast, this compound fails to stimulate insulin release in mouse pancreatic islets. physiology.org This significant difference is attributed to the lack of the malic enzyme in mouse islets, which prevents the conversion of malate (derived from succinate) to pyruvate, a critical step in this specific signaling pathway. physiology.org

Neural Cells: Studies using mouse neuroblastoma x rat glioma hybrid cells and normal rat brain cells found that methyl esters of succinic acid are poorly metabolized. nih.gov This suggests that neural cells have limited esterase activity for these specific substrates compared to other cell types like pancreatic islet cells or hepatocytes. nih.gov

Colon Carcinoma Cells: In contrast to neural cells, human colon carcinoma cells (Caco-2 line) were found to efficiently metabolize the dimethyl ester of succinic acid. physiology.org The metabolic fate of the ester-derived succinate proceeded through the canonical TCA cycle reactions catalyzed by succinate dehydrogenase and fumarase, as well as the malic enzyme. physiology.org

Blood Cells: An ex vivo study demonstrated the utility of a cell-permeable succinate prodrug in attenuating mitochondrial dysfunction in blood cells from individuals with carbon monoxide poisoning, confirming its ability to be metabolized and exert a biochemical effect in these cells. nih.gov

Table 3: Comparative Metabolism of this compound and its Esters

Biological Kingdom/System Key Findings Primary Metabolic Fate/Enzymes Citations
Microbes (E. coli) Can be evolved to utilize as a sole carbon source. Hydrolysis via esterase (putatively YbfF) to succinate and methanol. researchgate.netd-nb.info
Plants (Pisum sativum) Compound has been detected in plant tissues. Presumed hydrolysis by non-specific esterases; succinate enters TCA/glyoxylate cycles. wikipedia.orgnih.gov
Mammalian (Rat Islets) Potent insulin secretagogue. Hydrolysis to succinate, metabolism via TCA cycle and malic enzyme. scite.ainih.govphysiology.org
Mammalian (Mouse Islets) Not an insulin secretagogue. Lack of malic enzyme blocks a key metabolic step. physiology.org
Mammalian (Neural Cells) Poorly metabolized. Limited esterase activity towards succinate esters. nih.gov
Mammalian (Colon Cells) Efficiently metabolized. Hydrolysis to succinate, metabolism via SDH, fumarase, malic enzyme. physiology.org
Mammalian (Blood Cells) Metabolized to attenuate mitochondrial dysfunction ex vivo. Prodrug is hydrolyzed, delivering succinate to mitochondria. nih.gov

Research on Functionalized Derivatives and Analogues of Mono Methyl Succinate

Synthesis of Novel Mono-Methyl Succinate (B1194679) Derivatives for Academic Research

The synthesis of new derivatives of mono-methyl succinate is a cornerstone of its academic exploration. Methodologies are developed to produce compounds with defined stereochemistry or to conjugate the monoester with other molecules for targeted investigations.

Achieving stereochemical control during the synthesis of substituted succinate esters is critical, as the biological activity of these molecules is often dependent on their specific 3D structure. thieme-connect.de Academic researchers have developed several effective methods to produce optically pure α-substituted succinate monoesters.

One notable approach involves the stereospecific substitution of an activated α-hydroxy ester with a malonate nucleophile, followed by decarboxylation to yield the desired succinate monoester. thieme-connect.de For instance, an (S)-4-toluenesulfonate can be treated with the sodium salt of di-tert-butyl malonate, leading to the formation of an enantiopure succinate monoester. thieme-connect.de Another strategy employs organometallic chiral auxiliaries. An iron–acyl complex can be deprotonated and reacted with tert-butyl bromoacetate (B1195939) to afford an iron–succinoyl complex with high yield, which can then be converted to the enantiopure succinate monoester. thieme-connect.de

Alkylation of mono-substituted succinic acid monoesters is another key technique. This is typically carried out using a strong, non-nucleophilic base, such as a lithium amide base like lithium diisopropylamide (LDA), to deprotonate the methylene (B1212753) group adjacent to the ester moiety, allowing for the introduction of an alkyl group. google.com Asymmetric hydrogenation of an appropriate unsaturated monoester is also a documented method for obtaining chiral succinate monoesters. google.com

Method Key Reagents/Intermediates Description Reference
Malonate AlkylationDibenzyl ethylmalonate, (-)-(S)-methyl 2-bromopropionateReaction proceeds via Walden inversion to stereospecifically produce substituted succinic acids. researchgate.net researchgate.net
Organometallic AuxiliaryChiral iron–acyl complex, Butyllithium, tert-Butyl bromoacetateDeprotonation of the iron complex followed by addition of an acetate (B1210297) derivative yields a chiral iron-succinoyl complex. thieme-connect.de thieme-connect.de
Asymmetric HydrogenationUnsaturated monoester, EsteraseInvolves either esterase-mediated hydrolysis of a diester or asymmetric hydrogenation to create a chiral center. google.com google.com
Dianion Alkylationt-Butyl succinate, Amide ion in liquid ammoniaFormation of a dianion by deprotonating the proton α to the ester group, followed by reaction with alkyl halides. researchgate.net researchgate.net

This compound and its derivatives are frequently used as linkers to create conjugates with other biologically active molecules. nih.govmdpi.com This strategy aims to improve the properties of a parent drug or to create a prodrug that releases the active compound under specific physiological conditions. mdpi.comnih.gov The succinyl group provides a versatile handle for esterification to hydroxyl groups on a target molecule. nih.gov

The synthesis typically involves reacting the hydroxyl group of a target compound, such as curcumin (B1669340) or its analogues, with a succinic acid derivative (like methyl-4-chloro-4-oxobutyrate) in the presence of a coupling agent and a catalyst. nih.gov Common reagents for this esterification include dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as the catalyst. nih.govmdpi.com This method has been successfully applied to create succinate prodrugs of curcuminoids, which have been evaluated for their anticancer activities. nih.gov Similarly, researchers have synthesized conjugates of primaquine (B1584692) with this compound to create novel fumardiamides and succindiamides for biological evaluation. researchgate.net

Conjugate Type Target Molecule Synthetic Reagents Research Purpose Reference
Curcuminoid Succinate EsterCurcumin, DesmethoxycurcuminMethyl-4-chloro-4-oxobutyrate, DMAPTo create prodrugs with enhanced stability and evaluate anticolon cancer activity. nih.gov
Oleanolic Acid HybridOleanolic acid, CurcuminSuccinic anhydride (B1165640), DCC, DMAPSynthesis of hybrid compounds for evaluation of cytotoxic activity. nih.gov
Shikonin DerivativeShikoninThis compound, DCC, DMAPSynthesis of novel derivatives to investigate cytotoxicity against melanoma cell lines. mdpi.com
Primaquine SuccindiamidePrimaquineThis compound, HATU, DIEAPreparation of reduced analogues of potential Michael acceptors for biological testing. researchgate.net

Stereoselective Synthesis of Substituted this compound Esters

Exploration of this compound Analogues as Biochemical Probes and Enzyme Inhibitors

Analogues of this compound are valuable tools for probing metabolic pathways and studying enzyme function. By modifying the core structure, such as through isotope labeling or systematic structural changes, researchers can gain insights into metabolic fluxes and structure-activity relationships.

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.comnih.gov While intracellular fluxes cannot be measured directly, feeding cells isotope-labeled nutrients allows researchers to trace the path of atoms through metabolic networks. mdpi.comcreative-proteomics.com The resulting labeling patterns in downstream metabolites are measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to infer the underlying fluxes. nih.govnih.gov

Commonly used tracers include carbon-13 ([¹³C]) labeled glucose or glutamine. mdpi.com In studies involving this compound (MMSucc), isotope labeling can be used to understand how MMSucc itself is metabolized or how it affects the metabolism of other key nutrients. For example, in a study investigating the insulinotropic action of MMSucc in rat islets, researchers used [U-¹⁴C]glucose to track glucose oxidation. nih.gov It was observed that MMSucc reduced the oxidation of labeled glucose, suggesting that the mitochondrial metabolism of MMSucc influences broader cellular metabolic pathways. nih.gov Such experiments are crucial for elucidating the biochemical mechanisms of action of succinate esters. nih.gov The use of isotope-labeled tracers helps distinguish between different metabolic pathways and provides a dynamic map of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.com

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. In the context of this compound (MMSucc), research has focused on elucidating the structural requirements for its biochemical actions, such as stimulating insulin (B600854) secretion.

Studies using isolated rat islets have shown that MMSucc is a potent activator of phosphoinositide hydrolysis. nih.gov This activation leads to an increase in inositol (B14025) phosphate (B84403) levels, a key step in cellular signaling cascades. nih.gov The biological response to MMSucc was found to be dependent on extracellular calcium and could be reduced by staurosporine, an inhibitor of protein kinase-C (PKC). nih.gov These findings indicate that the insulin-releasing effect of MMSucc is mediated, at least in part, through the activation of PKC. nih.gov

Furthermore, the study demonstrated that the sodium salt of succinic acid did not trigger the same effects, highlighting the importance of the ester group for this specific biological activity. nih.gov By comparing the activity of MMSucc to its parent diacid and observing the effects of specific enzyme inhibitors, researchers can build a SAR profile. This profile helps to identify the key structural features of the monoester that are responsible for its interaction with biological targets and subsequent cellular responses.

Biochemical Effect of MMSucc Investigative Finding Implicated Pathway/Mechanism Reference
Insulin SecretionStimulated a biphasic insulin release from rat islets.Dependent on extracellular calcium influx. nih.gov
Phosphoinositide HydrolysisInduced a rapid and dose-dependent increase in [³H]inositol efflux and inositol phosphate levels.Activation of the phosphoinositide signaling pathway. nih.gov
Protein Kinase-C (PKC) ActivationThe secretory response was reduced by the PKC inhibitor staurosporine.The biological effect is mediated through PKC activation. nih.gov
Glucose MetabolismReduced the oxidation of [U-¹⁴C]glucose.Suggests an interplay with mitochondrial oxidative metabolism. nih.gov

Isotope-Labeled this compound for Metabolic Flux Analysis

Academic Applications of this compound Derivatives in Polymer Chemistry and Materials Science (Non-Industrial Product Focus)

In the academic realm of polymer and materials science, derivatives of this compound are explored for their potential to create novel materials with tailored properties. The focus of this research is often on fundamental understanding rather than immediate industrial production.

One area of academic interest is the creation of functional polymers by attaching succinate derivatives to a polymer backbone. For instance, hydroxypropyl methylcellulose (B11928114) (HPMC) has been esterified using various monosubstituted succinic anhydrides. researchgate.net This research explores how modifying a well-known polymer with different succinate esters affects its material properties, such as its ability to improve the aqueous solubility of hydrophobic compounds in spray-dried dispersions. researchgate.net

Another application is in the development of new biodegradable polymers. Poly(butylene succinate) (PBS) is a well-known aliphatic polyester, and academic studies explore how its properties can be tuned by incorporating other monomers or additives. mdpi.com Although not directly using this compound, research into copolyesters containing succinate units and other biobased derivatives, such as those from terpenes, exemplifies the academic approach. mdpi.com This type of research investigates fundamental properties like solubility, molecular weight, thermal stability, and biodegradability to establish structure-property relationships for new biobased materials. thieme-connect.demdpi.com The synthesis of curcuminoid succinate esters also represents a bridge between biochemical studies and materials science, as these prodrugs can be formulated into novel delivery systems. nih.gov

Computational and Theoretical Investigations of Mono Methyl Succinate

Quantum Chemical Calculations on Mono-Methyl Succinate (B1194679) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule, governed by its electronic structure. up.ac.za These methods have been applied to succinate and its derivatives to predict their geometry, stability, and chemical reactivity. researchgate.networldscientific.comresearchgate.net

The flexibility of the four-carbon backbone of mono-methyl succinate allows it to adopt several conformations, primarily defined by the torsion angle of the central C-C bond. The two principal conformations are the extended (trans or anti) and the folded (gauche).

Computational studies, corroborated by experimental data, have revealed the conformational landscape of succinate derivatives. researchgate.net Ab initio calculations show that for the isolated molecule, a folded or gauche conformation is often the most stable. ucl.ac.uk This preference is frequently attributed to stabilizing intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen. In the solid state, mono-methyl hydrogen succinate has been observed to exist in a folded conformation in its known polymorphic forms. rsc.org Crystal structure analysis has provided precise geometric parameters for these conformations. rsc.orgnih.gov The conformational preference can be influenced by the solvent environment; however, for the monoanion of succinic acid, a close analog of this compound, the gauche form is found to be predominant in both protic and aprotic solvents. researchgate.net

ConformerTorsional Angle (C-C-C-C)Key Stabilizing InteractionComputational MethodReference Finding
Folded (gauche)~60°Intramolecular H-bondDFT, Ab initioIdentified as the most stable gas-phase conformer. ucl.ac.uk Observed in solid-state crystal structures. rsc.org
Extended (trans/anti)180°Minimized steric hindranceDFT, Ab initioRepresents a local minimum on the potential energy surface, but typically higher in energy than the folded conformer. ucl.ac.uk

Esterification: The formation of this compound from succinic acid and methanol (B129727) is a classic esterification reaction. Theoretical studies on the esterification of dicarboxylic acids have been performed using DFT to map out the reaction pathways. researchgate.net For the esterification of succinic acid, computational models predict that the reaction can proceed through different mechanisms, including self-catalyzed stepwise pathways. up.ac.za In these models, a molecule of succinic acid itself can act as a proton-transfer catalyst, lowering the activation energy barrier compared to an uncatalyzed reaction. The calculations involve optimizing the geometries of reactants, transition states, and products to determine the most energetically favorable route.

Hydrolysis: The hydrolysis of this compound back to succinic acid and methanol is a critical reaction, particularly in biological contexts. While direct computational studies on this specific reaction are limited, the principles are well-understood. It has been noted that monoesters of succinate can be unstable due to the proximity of the neighboring carboxylic acid group, which can lead to the formation of succinic anhydride (B1165640) as an intermediate through intramolecular catalysis. nih.gov This anhydride is then susceptible to rapid hydrolysis. nih.gov Computational modeling of the hydrolysis of related esters confirms that the process involves nucleophilic attack by water on the carbonyl carbon, often facilitated by proton transfers. In the case of this compound, the terminal carboxylic acid group can act as an intramolecular catalyst, significantly influencing the reaction kinetics. Studies on the spontaneous hydrolysis of dimethyl α-ketoglutarate have shown that the mono-methyl ester is a key intermediate, highlighting the stepwise nature of the hydrolysis process. nih.gov

ReactionProposed MechanismComputational ApproachKey Theoretical Insight
Esterification (Succinic Acid + Methanol)Stepwise, self-catalyzedDFT (e.g., B3LYP)The reaction barrier is lowered when a second molecule of the acid acts as a proton shuttle. up.ac.za
Hydrolysis (this compound + Water)Intramolecular catalysis via anhydride intermediateInference from related systemsThe neighboring -COOH group facilitates the reaction, making the monoester potentially unstable under certain conditions. nih.gov

Conformational Analysis and Energy Landscapes of this compound

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations allow scientists to model the movement and interaction of molecules over time, providing a virtual microscope to observe biological processes at the atomic level. acs.org These simulations are particularly useful for understanding how small molecules like this compound interact with large biomolecules such as proteins and cell membranes.

While specific MD simulation studies focusing exclusively on this compound are not abundant, extensive research on the binding of its parent molecule, succinate, to its G-protein coupled receptor (SUCNR1) provides a robust framework for understanding its molecular recognition. Unsupervised MD simulations and metadynamics have been used to characterize the binding pathways of succinate to SUCNR1. nih.gov These simulations reveal that the ligand initially interacts with charged residues in the extracellular vestibule of the receptor before moving to a deeper orthosteric binding pocket. nih.gov The binding is characterized by specific hydrogen bonds and electrostatic interactions with key amino acid residues. Given the structural similarity, it is computationally predictable that this compound would engage in similar interactions, although the presence of the methyl group would alter the fine details of binding, such as reducing the charge from -2 to -1 and introducing a small hydrophobic moiety.

The ability of this compound to cross cell membranes is crucial for its biological activity. MD simulations are a primary tool for studying the passive permeation of small molecules through lipid bilayers. nih.govnih.govmdpi.com These simulations model the free energy profile, known as the Potential of Mean Force (PMF), of moving a molecule from the aqueous environment into and across the hydrophobic membrane core. researchgate.net For a small, polar molecule like this compound, the PMF typically shows a significant energy barrier in the center of the bilayer. researchgate.net

Computational methods can also model transporter-mediated uptake, which is a likely route for a charged metabolite. nih.gov While passive diffusion rates can be estimated from the PMF and the position-dependent diffusion coefficient, modeling interactions with membrane transport proteins requires more complex simulations, often involving enhanced sampling techniques to capture the large conformational changes of the transporter during the translocation cycle. nih.govnih.gov

ProcessComputational MethodKey Parameters CalculatedPredicted Behavior for this compound
Passive DiffusionMD with enhanced sampling (e.g., Umbrella Sampling)Potential of Mean Force (PMF), Diffusion Coefficient (D(z)), Permeability (P)Low passive permeability due to the high free energy barrier for the charged carboxylate group to cross the hydrophobic membrane core. researchgate.net
Transporter-Mediated UptakeMD, Docking, Homology ModelingBinding affinity, Conformational changes of transporterLikely transported by dicarboxylate or organic anion transporters, similar to succinate. e-enm.org

Protein-Ligand Binding Dynamics and Molecular Recognition Studies

In Silico Modeling of Metabolic Pathways Involving this compound

In silico metabolic modeling uses genome-scale models (GEMs) of cellular metabolism to predict metabolic fluxes and understand how cells respond to genetic or environmental changes. mdpi.com These models have been extensively used to study and engineer microbial production of succinic acid. eco-vector.com Experimental studies confirm that this compound can be metabolized by cells and can influence mitochondrial functions. nih.gov

Flux Balance Analysis and Metabolic Network Reconstruction for Succinate Production

Computational modeling has become an indispensable tool in systems biology and metabolic engineering for understanding and optimizing the production of valuable chemicals. Flux Balance Analysis (FBA) and metabolic network reconstruction are prominent among these methods, providing a framework to predict metabolic fluxes and guide engineering strategies for compounds like succinate, the parent dicarboxylic acid of this compound. numberanalytics.complos.org

Metabolic network reconstructions are comprehensive maps of all known metabolic reactions within an organism, derived from genomic and biochemical data. plos.orgsemanticscholar.org These reconstructions serve as the foundation for computational analysis. Notably, this compound (also known as mono-methyl hydrogen succinate) has been included as a potential metabolite in genome-scale metabolic models of organisms like Escherichia coli. pnas.orgnih.gov Its inclusion allows for the simulation of metabolic states where this compound might be utilized as a carbon source or produced as an intermediate. nih.gov

Flux Balance Analysis is a mathematical technique used to simulate the flow of metabolites through a reconstructed network. numberanalytics.compeercommunityjournal.org By defining an objective function, such as maximizing biomass production or the synthesis of a specific chemical, FBA can predict the optimal distribution of metabolic fluxes throughout the network without requiring detailed kinetic information. numberanalytics.compnas.org This approach has been successfully used to predict the growth capacity of microorganisms under various nutrient conditions. pnas.org In the context of this compound, FBA can be employed to analyze its potential metabolic roles. For instance, studies on the "underground" metabolism of E. coli—weak catalytic activities of enzymes on non-native substrates—have integrated this compound into network reconstructions. FBA was then used to predict environmental conditions under which such a novel metabolic capability could confer a growth advantage. pnas.org

While direct FBA studies on optimizing this compound production are not extensively documented, the methodology has been widely applied to enhance the production of its precursor, succinate. Researchers have used FBA to identify key reactions, metabolic bottlenecks, and gene knockout targets to divert carbon flux toward succinate in various organisms. For example, FBA models have guided the engineering of E. coli for improved succinic acid production and have been used to analyze and optimize organic acid synthesis, including succinate, in cyanobacteria like Synechocystis sp. PCC 6803. numberanalytics.comresearchgate.net These computational analyses pinpoint critical enzymatic steps, such as the reaction catalyzed by phosphoenolpyruvate (B93156) (PEP) carboxylase, and assess the impact of factors like redox balance and CO2 availability on production yields. researchgate.net

The table below summarizes representative findings from studies utilizing FBA for succinate production, illustrating the power of this computational approach.

OrganismComputational ApproachKey Findings & PredictionsReference(s)
Escherichia coliFlux Balance Analysis (FBA), Metabolic Network ReconstructionIdentified this compound as a potential carbon source within the organism's "underground" metabolic network. FBA predicted conditions for growth advantage. pnas.orgnih.gov
Pseudomonas putida KT2440FBA, Flux Variability AnalysisThe model was used to analyze growth yield on succinate and devise strategies to improve the production of biochemicals. Network structure was found to be the main determinant of prediction accuracy. plos.org
Synechocystis sp. PCC 6803FBA on a genome-scale metabolic modelDemonstrated that CO2 availability for the PEP carboxylase reaction is a limiting factor for succinate production. Predicted that combining NaHCO3 supplementation with increased temperature could enhance succinate yield. researchgate.net

Predictive Models for Bioproduction and Biotransformation Pathways

Beyond analyzing existing metabolic networks, computational biology offers powerful tools for discovering and predicting novel biosynthetic and biotransformation pathways. These predictive models are crucial for developing cell factories capable of producing non-native chemicals or for understanding the metabolic fate of specific compounds like this compound.

Retrobiosynthesis algorithms, such as BNICE.ch, represent a key predictive technology. biorxiv.org These tools perform a systematic search for potential enzymatic reactions starting from a target molecule and moving backward to common metabolic precursors. This approach can generate thousands of novel, elementally balanced biosynthetic pathways, complete with predicted enzyme commission numbers for each step. biorxiv.org While specific models for this compound are not widely published, this methodology could be applied to map all theoretical production pathways from central metabolites. This has been demonstrated for other chemicals, where algorithms have identified hundreds of biochemical compounds and thousands of novel reactions involved in their potential synthesis. biorxiv.org

Predictive models are also informed by integrating multi-omic data. The combination of a computational framework for FBA with machine learning techniques can significantly improve the accuracy of predicting metabolic activity across different conditions. nih.gov This hybrid approach allows for the identification of key reactions and genes that are highly correlated with the production of a target metabolite, thereby guiding more effective metabolic engineering strategies. nih.gov

Regarding the biotransformation of this compound, computational models can be used to predict its metabolic fate. Experimental studies in rat hepatocytes suggest a primary biotransformation pathway involves the direct uptake of this compound through the cell membrane, followed by intracellular hydrolysis via esterase enzymes. ebi.ac.uk This reaction cleaves the ester bond, yielding succinate and methanol. ebi.ac.uk

Known Biotransformation of this compound:

Reaction: this compound + H₂O → Succinate + Methanol

Enzyme Class: Esterase

Evidence: Inferred from metabolic studies in rat hepatocytes. ebi.ac.uk

Furthermore, predictive models can analyze the subsequent metabolism of the resulting succinate. It is a central metabolite in the TCA cycle, but can also be channeled into other pathways. For example, in some microbial systems, succinate can be converted to succinyl-CoA, which is then metabolized to propionate. biorxiv.orgnih.gov The table below outlines these key biotransformation pathways relevant to this compound.

ReactionSubstrate(s)Product(s)Enzyme(s) / PathwayContext / OrganismReference(s)
HydrolysisThis compound, H₂OSuccinate, MethanolEsterase(s)Rat hepatocytes ebi.ac.uk
CoA TransferSuccinate, Acetyl-CoASuccinyl-CoA, Acetate (B1210297)Acetyl-CoA:succinate CoA-transferase (ASCT)Gut microbiota nih.gov
Propionate SynthesisSuccinyl-CoAMethylmalonate, PropionateVitamin B12-dependent pathwayGut microbiota nih.gov

These computational and theoretical approaches provide a robust framework for exploring the metabolic potential of this compound, from predicting its biosynthesis to understanding its transformation within a biological system.

Environmental and Ecological Research Pertaining to Mono Methyl Succinate

Microbial Degradation Pathways of Mono-Methyl Succinate (B1194679) in Environmental Systems

The breakdown of organic compounds by microorganisms is a fundamental process for nutrient recycling and detoxification in the environment. researchgate.net Mono-methyl succinate can be utilized by various microorganisms as a source of carbon and energy, leading to its degradation and transformation. researchgate.netnih.gov

A variety of microorganisms, including bacteria and fungi, are capable of degrading organic pollutants. researchgate.net Specific to the degradation of ester-containing compounds, a range of enzymes are involved. While direct studies on this compound are limited, inferences can be drawn from research on similar compounds. For instance, the anaerobic degradation of toluene (B28343) involves the formation of benzylsuccinate, a related succinate derivative. This process is initiated by benzylsuccinate synthase, a glycyl radical enzyme. researchgate.net The subsequent metabolism involves a series of β-oxidation-like reactions. researchgate.net

In the context of alkane degradation, some anaerobic bacteria utilize a pathway involving the addition of the alkane to fumarate (B1241708), resulting in alkyl-substituted succinates. researchgate.net These are then further metabolized through carbon-skeleton rearrangement and decarboxylation. researchgate.net The enzymes involved in these initial activation steps are known as alkyl succinate synthases (assA). nih.gov While not directly this compound, these pathways highlight the microbial capacity to process succinate derivatives.

Furthermore, dehydrogenase enzymes play a role in metabolic pathways that could involve this compound. For example, a putative aldehyde dehydrogenase, TgnC, has been shown to convert 3-methyl-4-oxo-1,4-dihydropyridine-5-carbaldehyde (MFMB) to 3-methyl-4-oxo-1,4-dihydropyridine-5-carboxylate (MFMS), a reaction involving the oxidation of an aldehyde group which is a step that can occur in the breakdown of more complex molecules to simpler ones like succinate. pnas.org

The following table summarizes microorganisms and enzymes implicated in the degradation of related succinate compounds, suggesting potential candidates for this compound degradation:

Microorganism/Enzyme GroupRelated Compound DegradedKey Enzyme(s)Reference(s)
Geobacter metallireducensTolueneBenzylsuccinate synthase researchgate.net
Thauera aromaticaTolueneBenzylsuccinate synthase, (E)-benzylidenesuccinyl-CoA hydratase (BbsH), (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) researchgate.net
Sulfate-reducing bacterian-alkanes, cycloalkanesAlkyl succinate synthase researchgate.net
Acinetobacter sp. ADP1TrigonellineTgnC (putative aldehyde dehydrogenase) pnas.org
Pseudomonas speciesAlkanesAlkane hydroxylase researchgate.net

The rate of biodegradation of organic compounds is influenced by various environmental factors such as temperature, pH, oxygen availability, and the concentration of the substrate. ethernet.edu.etacs.org In aquatic environments, biodegradation is often faster at lower substrate concentrations typical of natural settings. acs.org

The degradation of xenobiotics can result in the formation of various metabolic intermediates before complete mineralization. ethernet.edu.et For instance, the biodegradation of the pesticide chlorpyrifos (B1668852) by fungi leads to the formation of several intermediate products. researchgate.net It is plausible that the biodegradation of this compound would proceed through the formation of succinic acid, which can then be readily metabolized by many organisms.

Identification and Characterization of Degrading Microorganisms and Enzymes

Abiotic Transformation and Environmental Fate of this compound

In addition to microbial activity, abiotic processes can contribute to the transformation and degradation of chemical compounds in the environment. researchgate.net These processes are governed by the chemical's properties and environmental conditions.

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy. This can be a significant removal pathway for certain chemicals in sunlit surface waters and the atmosphere. epa.gov The photochemical degradation of some carboxylates is enhanced in the presence of iron. acs.org For example, the photolysis of Fe(III)-carboxylate complexes leads to the reduction of Fe(III) to Fe(II) and the oxidative decarboxylation of the carboxylate ligand. acs.org The quantum yields for this process vary among different carboxylates, with succinate showing some photoactivity in the presence of Fe(III). acs.org It is conceivable that this compound could undergo similar photochemical reactions, potentially leading to its degradation in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. As an ester, this compound can undergo hydrolysis to yield succinic acid and methanol (B129727). This reaction can be influenced by pH, with rates typically increasing under acidic or basic conditions.

Sorption refers to the partitioning of a chemical between the solid and liquid phases in the environment, such as soil or sediment and water. epa.gov The extent of sorption influences a chemical's mobility and bioavailability. Chemicals with low water solubility and high affinity for organic matter tend to sorb more strongly to sediments and soils. This compound is slightly soluble in water. chemicalbook.com Its sorption behavior would depend on the specific characteristics of the soil or sediment, such as organic carbon content and clay mineralogy.

Photochemical Degradation Pathways

Role of this compound in Biogeochemical Cycling and Ecosystem Dynamics

Microorganisms play a critical role in biogeochemical cycling, the transformation and transport of elements through the Earth's systems. ethernet.edu.et The degradation of organic compounds like this compound is an integral part of the carbon cycle. researchgate.net Microorganisms that can utilize this compound as a carbon source contribute to the mineralization of organic carbon, returning it to the atmosphere as carbon dioxide. researchgate.net

The degradation of hydrocarbons in anaerobic environments often proceeds through the formation of substituted succinates, which are considered signature biomarkers for this microbial activity. researchgate.netresearchgate.net This highlights the central role of succinate derivatives in the biogeochemical cycling of carbon in anoxic settings.

Bioremediation Applications and Strategies Utilizing Succinate Metabolism

While direct and extensive research focusing solely on the bioremediation of this compound is not widespread, its environmental impact is largely understood through its hydrolysis products: succinic acid and methanol. google.com Succinic acid, or succinate, is a key intermediate in the central metabolic pathway of most organisms, the tricarboxylic acid (TCA) cycle. nih.gov Consequently, it is readily metabolized by a vast array of microorganisms. Environmental research, therefore, focuses on the broader applications of succinate metabolism in breaking down more complex and recalcitrant pollutants, such as plastics and hydrocarbons.

Strategies for bioremediation often involve either biostimulation, where native microbial populations are stimulated with nutrients to enhance their degradation activity, or bioaugmentation, which involves introducing specific pollutant-degrading microbes to a contaminated site. frontiersin.orgfrontiersin.org The metabolism of succinate is a cornerstone of several of these advanced bioremediation strategies.

Detailed Research Findings

Research into succinate-mediated bioremediation has yielded significant insights, particularly in the degradation of synthetic polymers and petroleum hydrocarbons.

Degradation of Succinate-Based Polymers: Studies on polyethylene (B3416737) succinate (PES), a biodegradable plastic, demonstrate the efficacy of biostimulation. When PES films are introduced into soil, a specialized microbial community develops on the film's surface. nih.govoup.com This community, distinct from the broader soil population, becomes dominated by efficient PES-degrading microbes over time, leading to significant degradation of the polymer. nih.govoup.com This process showcases a "founder effect," where a small group of initial colonizing microbes establishes a new, more specialized community. nih.gov Fungi are also key players; for example, species like Aspergillus oryzae are known to produce enzymes such as cutinase that can break down polybutylene succinate. researchgate.net

Anaerobic Hydrocarbon Degradation: Succinate metabolism is fundamental to the anaerobic bioremediation of petroleum hydrocarbons, which are common and persistent environmental pollutants. Many stable hydrocarbons, like toluene and various alkanes, are resistant to degradation. However, certain anaerobic bacteria have evolved a unique activation mechanism known as "fumarate addition." rsc.org

In this pathway, the hydrocarbon molecule is added to fumarate, a TCA cycle intermediate, to produce a succinate derivative. rsc.orgmit.edu For instance, toluene is converted to benzylsuccinate. mit.edu This initial reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS). mit.edu A similar process occurs for alkanes, where alkyl succinate synthase attaches the alkane to fumarate, forming an alkyl succinate. frontiersin.org These succinate derivatives are then further metabolized through pathways like β-oxidation, breaking down the original pollutant into smaller, usable molecules. frontiersin.orgmdpi.com This process is a critical first step in the natural attenuation of hydrocarbon-contaminated groundwater and sediments. mdpi.com Functional genes associated with these pathways, such as naphthyl-2-methyl-succinate synthase and alkylsuccinate synthase, are often found in higher abundance in hydrocarbon-contaminated sites, indicating active bioremediation. frontiersin.orgresearchgate.net

Microbial Metabolism of Succinate: The ability to utilize succinate is widespread among microbes. Bacteria such as Pseudomonas putida and Comamonas testosteroni demonstrate robust growth using succinate as a primary carbon source. asm.org The metabolism of succinate in these organisms involves strict gluconeogenesis, where succinate enters the TCA cycle and is used to build essential biomolecules. asm.org In Pseudomonas fluorescens, succinate is metabolized by enzymes like succinate dehydrogenase (SDH) and succinate semialdehyde dehydrogenase (SSADH). frontiersin.org Understanding these core metabolic processes is crucial for engineering microbes or optimizing conditions for enhanced bioremediation. acs.org

The following interactive tables provide a summary of key microorganisms and enzymes involved in succinate-mediated bioremediation.

Table 1: Microorganisms in Succinate-Mediated Bioremediation

Microorganism Pollutant / Substrate Key Metabolic Process/Enzyme Reference
Pseudomonas fluorescens Succinate Succinate semialdehyde dehydrogenase (SSADH), Succinate dehydrogenase (SDH) frontiersin.org
Pseudomonas putida Succinate, Toluene Gluconeogenesis from TCA cycle, Benzylsuccinate synthase pathway mit.eduasm.org
Comamonas testosteroni Succinate Gluconeogenesis from TCA cycle asm.org
Aspergillus oryzae Polybutylene succinate Cutinase production researchgate.net
Sulfate-Reducing Bacteria (SRB) Alkanes, Naphthalene (B1677914) Fumarate addition to form alkyl succinates rsc.org
Rhodococcus sp. Metalloids, Hydrocarbons Siderophore production, Biodegradation pathways nih.gov

Table 2: Key Enzymes in Succinate-Related Bioremediation

Enzyme Function Bioremediation Context Reference
Benzylsuccinate Synthase (BSS) Catalyzes the addition of toluene to fumarate to form benzylsuccinate. Anaerobic degradation of toluene. mit.edu
Alkyl Succinate Synthase Catalyzes the addition of alkanes to fumarate to form alkyl succinates. Anaerobic degradation of alkanes. frontiersin.orgfrontiersin.org
Naphthyl-2-methyl-succinate synthase Involved in the degradation of naphthalene derivatives. Anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgresearchgate.net
Succinate Dehydrogenase (SDH) Oxidizes succinate to fumarate as part of the TCA cycle. Central metabolism in most aerobic organisms utilizing succinate. nih.govfrontiersin.org
Succinate Semialdehyde Dehydrogenase (SSADH) Converts succinate into succinate semialdehyde. Alternative pathway for succinate metabolism in some bacteria. frontiersin.org

Emerging Research Directions and Future Perspectives for Mono Methyl Succinate Studies

Integration of Omics Technologies in Mono-Methyl Succinate (B1194679) Research

The advent of high-throughput "omics" technologies—including metabolomics, fluxomics, proteomics, and transcriptomics—is revolutionizing our understanding of cellular metabolism at a systems level. nih.govcancerbiomed.org These approaches allow for a comprehensive analysis of the molecular changes within an organism in response to specific stimuli, providing invaluable insights into the roles of metabolites like mono-methyl succinate. nih.gov The application of these technologies is crucial for moving beyond isolated pathway analysis to a holistic view of the compound's interaction with complex biological networks. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, provides a direct snapshot of the physiological state of a cell or organism. Advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the high-precision quantification of succinic acid and its related esters in complex biological samples. creative-proteomics.com These methods can effectively separate free succinic acid from its esterified forms, enabling comparative analyses under different conditions. creative-proteomics.com Studies have used metabolomics to identify elevated succinate levels in various pathological states, underscoring its role as a signaling molecule. mdpi.com Furthermore, recent innovations include the use of hyperpolarized succinate and its esters, which allows for real-time in vivo tracking of metabolic conversion through the Tricarboxylic Acid (TCA) cycle, offering a dynamic view of energy metabolism. researchgate.net

Fluxomics takes this analysis a step further by measuring the actual rates of metabolic reactions. A key technique is 13C-Metabolic Flux Analysis (13C-MFA), where a 13C-labeled substrate is introduced to a biological system. rsc.org By tracking the incorporation of the 13C isotope into various metabolites, researchers can construct a detailed map of carbon flow through the metabolic network. osti.govnih.gov This approach has been used to quantify the contribution of circulating nutrients to the TCA cycle by measuring labeling in succinate and malate (B86768). nih.gov Such studies are critical for understanding how cells re-route metabolic pathways to meet specific demands, such as increased oil production in plants, where the flux through succinate is a key checkpoint. nih.gov

nih.gov
Table 1: Selected Findings from Fluxomics Studies Involving Succinate Metabolism
Organism/SystemMethodologyKey Finding Related to Succinate/TCA CycleReference
Maize Embryos13C-MFAIdentified and quantified the rerouting of carbon through specific pathways, including the flux through succinate, to achieve higher oil production.
Mouse TissuesUniformly 13C-labeled nutrient infusionQuantified the direct contribution of circulating metabolites (e.g., glucose, fatty acids) to the TCA cycle by measuring 13C-labeling in tissue succinate and malate.
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While metabolomics profiles the chemical players, proteomics and transcriptomics reveal the machinery and the instruction set behind metabolic processes. These technologies are used to identify and quantify the entire set of proteins (proteome) and RNA transcripts (transcriptome) in a cell. Santa Cruz Biotechnology notes that succinic acid monomethyl ester is an ester specifically used for proteomics research. scbt.com

Comprehensive proteomic studies have been conducted to understand metabolic adaptations. For instance, a quantitative proteomic analysis of Methylobacterium extorquens AM1 compared protein abundance during growth on succinate versus methanol (B129727). nih.gov This study successfully identified hundreds of proteins whose expression levels changed significantly, providing a clear picture of the enzymatic and regulatory shifts required to utilize a multi-carbon source like succinate. nih.gov Similarly, proteomics can uncover complex regulatory mechanisms, such as how the depletion of the methyl donor S-adenosylmethionine (SAM) by certain enzymes can alter histone methylation, leading to widespread changes in gene expression. nih.gov This highlights an indirect but crucial link between methyl-group metabolism and the pathways involving succinate.

Transcriptomics provides parallel insights at the level of gene expression. Studies combining transcriptomics and proteomics have investigated how organisms adapt to metabolize various compounds, showing that genes for specific metabolic pathways are highly upregulated in a substrate-specific manner. plos.org

nih.gov
Table 2: Examples of Differentially Abundant Proteins in M. extorquens AM1 during Growth on Methanol vs. Succinate
Protein Name/FunctionGene LocusMethanol/Succinate Ratio (log2)Biological ProcessReference
Methanol dehydrogenase M-subunitMext_23396.1C1 Metabolism
Formate (B1220265) dehydrogenase, alpha subunitMext_40015.1C1 Metabolism
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Metabolomics Profiling and Fluxomics Studies of Succinate Esters

Advanced Biotechnological and Bioengineering Applications (Academic Exploration)

The unique chemical structure of this compound makes it a versatile platform for academic exploration in biotechnology and bioengineering. Its potential extends from serving as a specialized carbon source to being a building block for novel materials.

A significant area of research is the metabolic engineering of microorganisms. In a notable study, researchers successfully evolved Escherichia coli to utilize this compound as its sole carbon source. researchgate.net This was achieved through adaptive laboratory evolution, which resulted in specific mutations in the promoter region of the ybfF gene, an esterase. researchgate.net This work demonstrates the potential to engineer microbes for bioremediation or to convert simple esters into more valuable products.

Furthermore, succinate and its esters are key precursors for bio-based polymers. nih.gov Research into polyester-based nanostructures, such as those derived from propylene (B89431) succinate, has shown promise for drug delivery systems. scilit.com These biodegradable and biocompatible nanoparticles can encapsulate therapeutic agents like paclitaxel, offering a potential platform for advanced cancer therapy. scilit.com Derivatives of this compound also have applications. For example, monomenthyl succinate, synthesized from menthol (B31143) and succinic anhydride (B1165640), is explored for its use as a cooling agent in consumer products, offering an alternative to menthol without the strong flavor. academie-sciences.frresearchgate.net

Interdisciplinary Research Approaches Combining Chemistry, Biology, and Computational Sciences

The complexity of biological systems necessitates research that transcends traditional disciplinary boundaries. The study of this compound is a prime example where the integration of chemistry, biology, and computational science yields deeper insights.

One such intersection is the study of the compound's physical chemistry and its biological implications. For instance, a serendipitous discovery of a disappearing conformational polymorph of this compound highlighted significant challenges in the computational prediction of crystal structures. ucl.ac.uknih.gov This work combined experimental crystallization and X-ray diffraction (chemistry) with computational modeling, revealing the limitations of current predictive models and pushing the boundaries of materials science. ucl.ac.uk

Fluxomics itself is an inherently interdisciplinary field. It combines stable isotope labeling (chemistry), cell culture and genetics (biology), mass spectrometry (analytical chemistry), and sophisticated mathematical modeling (computational science) to generate a quantitative understanding of metabolic networks. rsc.org Studies that map carbon flow from various substrates through the TCA cycle to assess fuel choices in different tissues are a testament to the power of this integrated approach. nih.gov Similarly, systems biology studies that link proteomics and metabolomics data require a combination of advanced biological experiments and computational analysis to build models that connect protein expression to metabolic function. nih.gov

Challenges and Opportunities in Fundamental and Applied this compound Research

Despite growing interest, research on this compound faces several challenges that also present significant opportunities for innovation.

Challenges:

Synthesis and Purity: Traditional chemical synthesis methods for this compound, often starting from succinic anhydride and methanol, can be inefficient. google.com These processes can suffer from low yields, the formation of byproducts like dimethyl succinate, and complex purification steps that increase cost and energy consumption. google.com

Fundamental Properties: As demonstrated by the discovery of a transient polymorph, our fundamental understanding and ability to predict the solid-state properties of even simple molecules like this compound are incomplete. ucl.ac.uk This unpredictability can pose challenges for pharmaceutical formulation and materials science applications.

Biological Complexity: Getting a living organism to efficiently metabolize a non-natural carbon source like this compound is a significant bioengineering hurdle that requires extensive genetic modification or directed evolution. researchgate.net

Opportunities:

Advanced Synthesis: There is a substantial opportunity to develop more efficient and greener synthesis routes. Innovations in catalysis, such as using immobilized catalysts, can improve reaction efficiency and simplify product separation. academie-sciences.fr Likewise, new process engineering technologies, like using high-gravity reactors, can enhance reaction rates and improve product purity and yield. google.com

Bio-based Production: The drive towards a sustainable, circular economy presents a major opportunity for the bio-based production of succinate and its esters. nih.gov Engineering microorganisms to not only utilize but also produce this compound from renewable feedstocks could provide a sustainable alternative to petrochemical-based synthesis. researchgate.net

Novel Applications: The versatility of the succinate backbone offers opportunities to create novel functional molecules. This includes designing advanced biodegradable polymers for drug delivery scilit.com, developing new derivatives with unique sensory properties for the food and cosmetics industries researchgate.net, and exploring its role as an insulinotropic agent. ebi.ac.uknih.gov

Systems-Level Understanding: The continued development and integration of omics and computational tools provide a powerful opportunity to unravel the complex roles of this compound in metabolism and cell signaling. This deeper understanding will be crucial for unlocking its full potential in both fundamental research and applied biotechnology.

Q & A

Q. What are the standard synthetic routes for mono-methyl succinate, and what factors influence yield optimization?

this compound is commonly synthesized via esterification of succinic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key factors affecting yield include reactant molar ratios (typically 1:1.2 for succinic acid:methanol), temperature control (60–80°C), and catalyst concentration. Post-synthesis purification often involves recrystallization using solvents like ethyl acetate/hexane mixtures. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through 1H^1H-NMR (e.g., ester carbonyl signal at ~170 ppm) and GC-MS analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be observed?

Essential techniques include:

  • 1H^1H-NMR : Expect signals at δ 3.65 ppm (singlet, methyl ester group) and δ 2.60 ppm (multiplet, methylene protons adjacent to carbonyl groups).
  • 13C^{13}C-NMR : Peaks at ~170 ppm (ester carbonyl) and 52 ppm (methoxy carbon).
  • IR Spectroscopy : Strong absorption at ~1740 cm1^{-1} (C=O stretch). Cross-validate results with melting point analysis (56–59°C) and elemental composition data .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis. Desiccants like silica gel should be used to minimize moisture exposure. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters for enzyme-catalyzed reactions involving this compound?

Contradictions may arise from variations in enzyme sources (e.g., microbial vs. mammalian), substrate purity, or assay conditions (pH, temperature). Standardize protocols by:

  • Using ultra-pure substrates (≥99% by HPLC).
  • Validating enzyme activity via control reactions (e.g., succinate dehydrogenase assays).
  • Applying Michaelis-Menten kinetics with triplicate measurements and statistical tools (ANOVA, R2^2 analysis) to assess reproducibility .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples via LC-MS?

To address ion suppression or co-elution:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the analyte.
  • Internal Standards : Deuterated this compound (e.g., d4_4-MMS) for isotope dilution.
  • Chromatography : Use a HILIC column with 0.1% formic acid in acetonitrile/water to enhance separation. Validate method robustness via spike-recovery experiments (85–115% acceptable range) .

Q. How should experimental designs be structured to elucidate the metabolic pathways of this compound in microbial systems?

Combine isotopic tracing (13C^{13}C-labeled MMS) with multi-omics approaches:

  • Genomics : Knockout studies of succinate dehydrogenase (SDH) genes to identify rate-limiting steps.
  • Metabolomics : LC-MS/MS profiling to track 13C^{13}C-incorporation into TCA cycle intermediates.
  • Flux Balance Analysis : Model carbon flux using software like COBRApy. Include negative controls (e.g., MMS-free media) and biological triplicates .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable enzymatic inhibition profiles), conduct sensitivity analyses to identify outlier datasets. Use Bland-Altman plots or principal component analysis (PCA) to assess methodological variability .
  • Reproducibility : Document experimental parameters exhaustively (e.g., HPLC gradient profiles, NMR acquisition times) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.